

(R)-(+)-2,2'-Dibromo-1,1'-binaphthyl CAS number and properties

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Compound of Interest

Compound Name: 2,2'-Dibromo-1,1'-binaphthyl

Cat. No.: B118463

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(R)-(+)-2,2'-Dibromo-1,1'-binaphthyl: A Technical Guide

CAS Number: 86688-08-6

This technical guide provides an in-depth overview of (R)-(+)-2,2'-Dibromo-1,1'-binaphthyl, a chiral organic compound crucial in the field of asymmetric synthesis. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details the compound's properties, synthesis, and applications, with a focus on its role as a precursor to chiral ligands for asymmetric catalysis.

Physicochemical Properties

(R)-(+)-2,2'-Dibromo-1,1'-binaphthyl is a non-planar, axially chiral molecule. The steric hindrance caused by the bromine atoms at the 2 and 2' positions restricts rotation around the C1-C1' bond, leading to stable atropisomers. The "(R)-(+)" designation indicates its absolute configuration and its dextrorotatory nature, meaning it rotates plane-polarized light to the right.

Property	Value	Reference
CAS Number	86688-08-6	[1]
Molecular Formula	C ₂₀ H ₁₂ Br ₂	
Molecular Weight	412.12 g/mol	
Appearance	White to off-white solid	
Melting Point	148-150 °C	
Optical Rotation ([α] _D)	+16.5° (c=1.0, CHCl ₃)	
Solubility	Soluble in chlorinated solvents (e.g., chloroform, dichloromethane), ethers (e.g., THF), and aromatic solvents (e.g., toluene). Insoluble in water.	

Synthesis

The synthesis of (R)-(+)-**2,2'-Dibromo-1,1'-binaphthyl** is typically achieved through the electrophilic bromination of enantiomerically pure (R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL).

Experimental Protocol: Synthesis from (R)-BINOL

Materials:

- (R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL)
- N-Bromosuccinimide (NBS)
- Dichloromethane (DCM), anhydrous
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-(+)-1,1'-bi-2-naphthol in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add N-bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent to yield (R)-(+)-**2,2'-Dibromo-1,1'-binaphthyl** as a white solid.

Characterization: The final product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity. The enantiomeric purity can be determined by chiral High-Performance Liquid Chromatography (HPLC), and the optical rotation is measured using a polarimeter.

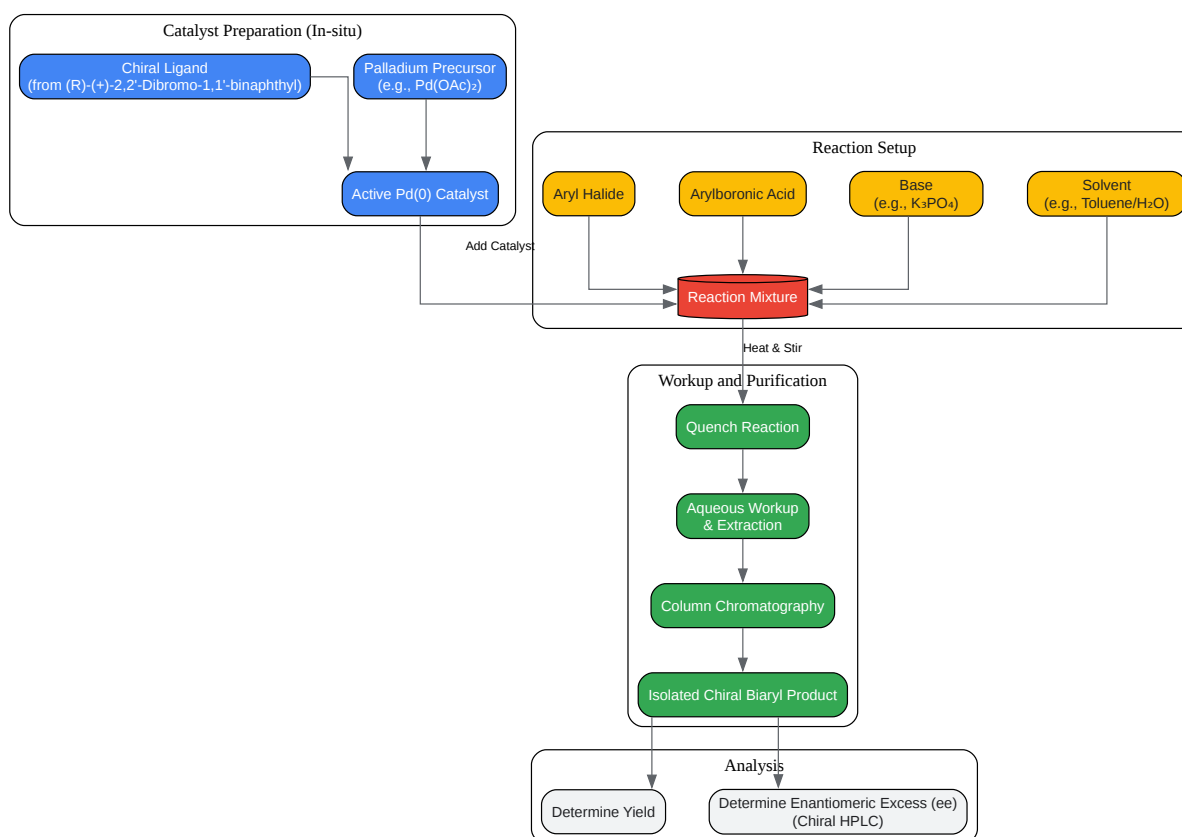
Applications in Asymmetric Catalysis

(R)-(+)-**2,2'-Dibromo-1,1'-binaphthyl** is a valuable building block for the synthesis of a wide range of chiral ligands. The bromine atoms serve as handles for further functionalization, most commonly through metal-catalyzed cross-coupling reactions or lithiation followed by quenching with an electrophile. These derived ligands are then employed in various enantioselective transformations.

A prominent application is in the synthesis of chiral phosphine ligands, such as derivatives of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). These ligands are highly effective in asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

Logical Workflow: From (R)-(+)-2,2'-Dibromo-1,1'-binaphthyl to Chiral Ligands and Catalysis

The following diagram illustrates the logical progression from the starting material to its application in asymmetric catalysis.



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References

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